[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride

Catalog No.
S8182383
CAS No.
M.F
C11H18Cl2N4
M. Wt
277.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-...

Product Name

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine;hydrochloride

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-6-10(12)15-11(14-8)16-5-3-4-9(7-16)13-2;/h6,9,13H,3-5,7H2,1-2H3;1H

InChI Key

JGXDIWPLDAHRMM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NC)Cl.Cl

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NC)Cl.Cl

The compound [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic molecule characterized by its unique structural features, including a piperidine ring and a pyrimidine moiety. The presence of chlorine and methyl groups on the pyrimidine contributes to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its possible applications in drug development.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydrochloride salt form indicates that the amine can accept protons, making it basic and allowing it to participate in acid-base equilibria.
  • Formation of Salts: The hydrochloride form allows for the formation of salts with various acids, which can alter solubility and stability.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential pharmacological effects.

Biological activity refers to the effects that compounds exert on living organisms. This compound's activity can be assessed through various pharmacological assays:

  • Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties, which may be explored through in vitro studies.
  • Cytotoxicity: Evaluating the compound's effects on different cell lines can provide insights into its potential as an anticancer agent.
  • Enzyme Inhibition: The ability to inhibit specific enzymes could indicate therapeutic potential in treating diseases.

The biological activity is typically measured using bioassays, which assess how the compound interacts with biological targets .

Several synthetic routes can be employed to produce this compound:

  • Pyrimidine Synthesis: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as urea derivatives.
  • Piperidine Formation: The piperidine ring may be formed via reductive amination or cyclization methods involving ketones or aldehydes.
  • Final Coupling Reaction: The final step involves coupling the piperidine and pyrimidine components, followed by protonation to form the hydrochloride salt.

These methods allow for the efficient production of the compound while ensuring high purity and yield.

The applications of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Research Tool: It can be utilized in biochemical studies to understand enzyme mechanisms or cellular processes.
  • Chemical Probes: Its unique structure may allow it to act as a probe in various chemical biology applications.

Interaction studies are essential for determining how this compound interacts with biological macromolecules:

  • Molecular Docking: Computational methods can predict how the compound binds to target proteins or receptors, providing insights into its mechanism of action.
  • Binding Affinity Assessments: Experimental techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions.
  • Metabolic Studies: Understanding how this compound is metabolized in biological systems helps predict its pharmacokinetic properties.

These studies contribute significantly to understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-ChloropyrimidinePyrimidine ring with chlorineAntimicrobialSimpler structure
Piperidine DerivativesPiperidine ringAnalgesic propertiesVarying substituents
6-MethylpyrimidinePyrimidine ring with methylAntiviral activityFocus on methylation effects

This comparison highlights the uniqueness of the target compound, particularly its combination of piperidine and pyrimidine functionalities, which may confer distinct biological activities that are not present in simpler analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.0908520 g/mol

Monoisotopic Mass

276.0908520 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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